2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE
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Overview
Description
2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoindoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the isoindoline-1,3-dione scaffold.
Scientific Research Applications
2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and microbial infections.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Another isoindoline-1,3-dione derivative with significant biological activity.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic properties.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Uniqueness
2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a quinazoline and isoindoline-1,3-dione scaffold makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[3-(6-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-6-12-20(25-15)28-21(26-19-11-5-4-10-18(19)24(28)31)13-14-27-22(29)16-8-2-3-9-17(16)23(27)30/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIWNKOKMMLESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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